"Methyl 2-amino-4-chloro-5-methylbenzoate CAS number"
"Methyl 2-amino-4-chloro-5-methylbenzoate CAS number"
An In-depth Technical Guide to Methyl 2-amino-4-chloro-5-methylbenzoate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the core scientific principles, practical methodologies, and critical applications of Methyl 2-amino-4-chloro-5-methylbenzoate, a key chemical intermediate.
Section 1: Compound Identification and Physicochemical Properties
Methyl 2-amino-4-chloro-5-methylbenzoate is a substituted anthranilate, a class of compounds recognized for their utility as versatile building blocks in organic synthesis. The precise arrangement of its functional groups—an amine, a chloro group, and a methyl group on the benzene ring, along with the methyl ester—offers distinct reactivity and makes it a valuable precursor in the synthesis of complex molecules.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number, which is 458533-69-2 .[1] It is crucial to differentiate this specific isomer from other related structures to ensure the accuracy and reproducibility of experimental work.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| Chemical Name | Methyl 2-amino-4-chloro-5-methylbenzoate |
| CAS Number | 458533-69-2 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol [1] |
| IUPAC Name | methyl 2-amino-4-chloro-5-methylbenzoate |
| Precursor Acid | 2-Amino-4-chloro-5-methylbenzoic acid (CAS: 155184-81-9)[2][3] |
Section 2: Synthesis and Manufacturing Pathway
The synthesis of Methyl 2-amino-4-chloro-5-methylbenzoate is typically achieved via the esterification of its corresponding carboxylic acid, 2-amino-4-chloro-5-methylbenzoic acid. This precursor is itself synthesized through a multi-step process, often involving directed chlorination of a substituted toluene derivative. Understanding this pathway is essential for controlling impurity profiles and optimizing yield.
Workflow for Synthesis
Caption: Synthesis pathway from a common starting material to the final product.
Experimental Protocol: Fischer Esterification
This protocol describes the conversion of the precursor acid to the target methyl ester. The Fischer esterification is an acid-catalyzed equilibrium reaction.[4] To drive the reaction toward the product, an excess of the alcohol (methanol) is used, and the removal of water can also be employed.[4]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) in anhydrous methanol (10-20 fold excess).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done cautiously.
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Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
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Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Final Purification: If necessary, purify the crude ester by column chromatography on silica gel or by recrystallization to obtain Methyl 2-amino-4-chloro-5-methylbenzoate of high purity.
Causality Note: The use of a strong acid catalyst like H₂SO₄ is critical to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5]
Section 3: Applications in Pharmaceutical and Chemical Synthesis
Methyl 2-amino-4-chloro-5-methylbenzoate is a valuable intermediate primarily used as a building block for constructing more complex molecular architectures. Its utility is demonstrated in the synthesis of biologically active compounds, including potential therapeutics.
A key application involves its use as a nucleophile in acylation reactions. The amino group on the ring readily reacts with acyl chlorides or other activated carboxylic acid derivatives to form amide bonds. This is a fundamental transformation in the synthesis of many pharmaceutical agents. For instance, this compound has been utilized in the synthesis of benzamidobenzoic acids, which were investigated as inhibitors of a kinetoplastid hexokinase 1, an important target in the development of antiparasitic drugs.[6]
Workflow: N-Acylation Reaction
Caption: Role as a nucleophile in a key amide bond-forming reaction.[6]
The specific substitution pattern of this molecule makes it a precursor for various heterocyclic systems and other complex scaffolds used in medicinal chemistry and agrochemical research.[2]
Section 4: Quality Control and Analytical Methodology
Ensuring the purity and identity of Methyl 2-amino-4-chloro-5-methylbenzoate is paramount for its successful use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is the most common and robust method for this purpose.
Table 2: Comparison of Analytical Techniques
| Technique | Purpose | Advantages | Limitations |
|---|---|---|---|
| RP-HPLC | Purity assessment, quantification of impurities | High resolution, sensitive, versatile for non-volatile compounds.[5] | Requires chromophore for UV detection |
| GC-MS | Purity and identity confirmation | High sensitivity, provides structural information (MS) | Compound must be volatile and thermally stable |
| NMR | Structural elucidation and confirmation | Provides definitive structural information | Lower sensitivity compared to HPLC/GC |
| FT-IR | Functional group identification | Quick and easy confirmation of key functional groups (ester C=O, N-H) | Not suitable for quantification |
Protocol: Reverse-Phase HPLC (RP-HPLC) Method
This protocol provides a reliable starting point for the quality control analysis of the title compound.
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Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 1:1 mixture of Acetonitrile and Water to prepare a 0.1 mg/mL solution.
-
Analysis: Inject 5-10 µL of the sample solution. The purity is determined by the area percentage of the main peak relative to the total peak area.
Section 5: Safety, Handling, and Storage
As a substituted aromatic amine, Methyl 2-amino-4-chloro-5-methylbenzoate and its precursor acid require careful handling. While a specific Safety Data Sheet (SDS) for the ester is not widely available, data from the precursor acid (CAS 155184-81-9) and related compounds indicate that it should be treated as a hazardous substance.
-
Hazard Classification: Expected to cause skin and serious eye irritation. May be harmful if swallowed.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust or aerosols.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is recommended to prevent oxidation of the amino group.[7]
-
Spill Response: In case of a spill, wear appropriate PPE, contain the spill, and collect the material using an absorbent for disposal. Avoid dust generation.
Always consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
References
-
Methyl 2-amino-5-methylbenzoate. Chemsrc. [Link]
-
Gessner, R. K., et al. (2020). Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. ACS infectious diseases. [Link]
-
7-chloro-3-methyl-4-oxo-3,4-dihydroquinazoline. Moshang Chemical. [Link]
-
Benzoic acid, 2-amino-5-chloro-, methyl ester. NIST WebBook. [Link]
- Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
(2E)-3,7-dimethylocta-2,7-diene-1,6-diol. Moshang Chemical. [Link]
- Method for producing carboxylic acid ester and esterification catalyst.
- Esterification process.
-
Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis. YouTube. [Link]
- Process for purifying esters.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
Sources
- 1. 458533-69-2|Methyl 2-amino-4-chloro-5-methylbenzoate|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-4-chloro-5-methylbenzoic acid 95% | CAS: 155184-81-9 | AChemBlock [achemblock.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1698027-36-9|Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
